

Application Notes and Protocols for FAM-SAMS Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status, playing a central role in metabolism. This document provides a detailed protocol for a non-radioactive, fluorescence-based kinase inhibition assay using a FAM-labeled SAMS peptide substrate to screen for and characterize inhibitors of AMPK.

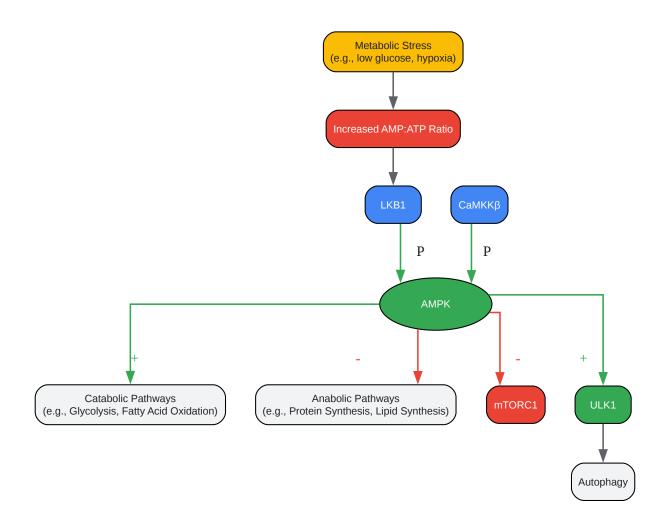
The assay is based on the principle that the phosphorylation of the **FAM-SAMS** peptide by AMPK will result in a change in the local environment of the fluorescein (FAM) dye, leading to a change in its fluorescence properties. Inhibitors of AMPK will prevent this phosphorylation, and thus the fluorescence signal will remain unchanged. This method offers a sensitive and high-throughput compatible alternative to traditional radioactive assays.

Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which can be caused by various metabolic stresses such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK



phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.



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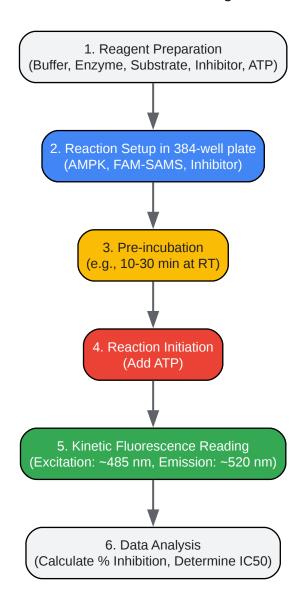
Caption: A simplified diagram of the AMPK signaling pathway.

Experimental Workflow

The **FAM-SAMS** kinase inhibition assay follows a straightforward workflow that is amenable to high-throughput screening in a microplate format. The key steps include reagent preparation,



reaction setup with the kinase, substrate, and potential inhibitor, initiation of the reaction with ATP, and subsequent measurement of the fluorescence signal over time.



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Caption: The experimental workflow for the **FAM-SAMS** kinase inhibition assay.

Experimental Protocols Materials and Reagents

- Kinase: Recombinant human AMPK ($\alpha 1/\beta 1/\gamma 1$ or other isoforms)
- Substrate: **FAM-SAMS** Peptide (Sequence: 5-FAM-HMRSAMSGLHLVKRR)



- · ATP: Adenosine 5'-triphosphate, disodium salt
- Inhibitor: Staurosporine (as a control inhibitor) or test compounds
- Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT
- Plate: Black, low-volume 384-well microplate
- Instrumentation: Fluorescence plate reader capable of kinetic measurements

Reagent Preparation

- Kinase Assay Buffer (1X): Prepare a stock solution of the assay buffer and store it at 4°C. On the day of the experiment, add DTT to the required volume of buffer to a final concentration of 50 μM.
- **FAM-SAMS** Substrate Stock Solution (1 mM): Dissolve the lyophilized **FAM-SAMS** peptide in sterile, nuclease-free water to a concentration of 1 mM. Aliquot and store at -20°C.
- ATP Stock Solution (10 mM): Dissolve ATP in sterile, nuclease-free water to a concentration of 10 mM. Aliquot and store at -20°C.
- AMPK Working Solution: Dilute the recombinant AMPK enzyme in 1X Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
- Inhibitor/Test Compound Stock Solutions: Prepare stock solutions of the control inhibitor (e.g., Staurosporine) and test compounds in 100% DMSO. Create a serial dilution of the stocks in DMSO.

Assay Procedure

- Compound Dispensing: Add 1 μ L of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
- Enzyme and Substrate Addition: Prepare a master mix containing the AMPK enzyme and **FAM-SAMS** substrate in 1X Kinase Assay Buffer. Add 20 μL of this master mix to each well



of the plate. The final concentration of **FAM-SAMS** should be in the range of 2-20 μ M, and the optimal AMPK concentration should be predetermined.

- Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Prepare a working solution of ATP in 1X Kinase Assay Buffer. Add 5 μL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific AMPK isoform, typically in the range of 10-100 μM.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader preset to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.

Data Analysis

- Calculate the initial reaction rates (slopes) from the linear portion of the kinetic fluorescence curves for each well.
- Determine the percent inhibition for each inhibitor concentration using the following formula:
 % Inhibition = 100 x (1 (Rateinhibitor Rateno enzyme) / (RateDMSO Rateno enzyme))
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table presents representative data from a **FAM-SAMS** kinase inhibition assay using the well-known kinase inhibitor, Staurosporine, against AMPK.



Staurosporine (nM)	Log [Staurosporine]	% Inhibition
0.1	-7.00	5.2
1	-6.00	25.8
2.18	-5.66	50.0
10	-5.00	78.3
100	-4.00	95.1
1000	-3.00	98.9

IC₅₀ for Staurosporine: 2.18 nM[1]

Conclusion

The **FAM-SAMS** kinase inhibition assay is a robust and sensitive method for identifying and characterizing inhibitors of AMPK. Its non-radioactive, fluorescence-based format makes it suitable for high-throughput screening in a drug discovery setting. The detailed protocol and data analysis guide provided in these application notes will enable researchers to effectively implement this assay in their laboratories.

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References

- 1. bellbrooklabs.com [bellbrooklabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FAM-SAMS Kinase Inhibition Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542021#step-by-step-guide-for-a-fam-sams-kinase-inhibition-assay]



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